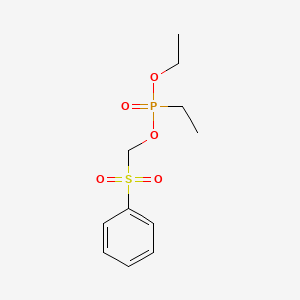

Diethyl ((phenylsulfonyl)methyl)phosphonate

説明

Diethyl ((phenylsulfonyl)methyl)phosphonate is an organophosphorus compound with the molecular formula C11H17O5PS. It is a versatile chemical used in various fields, including organic synthesis and materials science. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

特性

IUPAC Name |

diethoxyphosphorylmethylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O5PS/c1-3-15-17(12,16-4-2)10-18(13,14)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSDMTWWPNXXPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CS(=O)(=O)C1=CC=CC=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O5PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447410 | |

| Record name | Diethyl [(benzenesulfonyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56069-39-7 | |

| Record name | Diethyl P-[(phenylsulfonyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56069-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl [(benzenesulfonyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Diethyl ((phenylsulfonyl)methyl)phosphonate can be synthesized through several methods. One common route involves the reaction of diethyl phosphite with phenylsulfonylmethyl chloride under basic conditions. The reaction typically proceeds as follows:

Reactants: Diethyl phosphite and phenylsulfonylmethyl chloride.

Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydride.

Solvent: Common solvents include dichloromethane or tetrahydrofuran.

Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, leading to efficient and scalable production .

化学反応の分析

Types of Reactions

Diethyl ((phenylsulfonyl)methyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides .

科学的研究の応用

Applications in Organic Synthesis

2.1 Building Block for Complex Molecules

Diethyl ((phenylsulfonyl)methyl)phosphonate serves as a crucial building block in the synthesis of complex organic molecules. It participates in alkylation reactions and can be used to construct various derivatives through nucleophilic substitution reactions. For instance, it has been utilized in the synthesis of γ-phenyl-γ-amino vinyl sulfones, which are precursors for antimalarial agents targeting the cysteine protease falcipain-2 in Plasmodium falciparum .

2.2 Synthesis of Metal-Organic Frameworks

The compound has also been employed as a precursor ligand in the synthesis of lanthanide-uranyl phosphonates. These frameworks exhibit unique crystal structures and have potential applications in photophysics due to their non-linear optical properties . The following table summarizes key studies involving this application:

| Study Reference | Application | Findings |

|---|---|---|

| Metal-Organic Frameworks | Successful synthesis of lanthanide-uranyl phosphonates with unique properties | |

| Organic Synthesis | Utilization in alkylation reactions for complex molecule construction |

Biological Applications

3.1 Antimalarial Drug Development

Research has demonstrated that this compound is instrumental in synthesizing hybrid molecules that incorporate artemisinin, enhancing their potency against malaria . The compound's ability to produce γ-amino-functionalized vinyl sulfones positions it as a key player in developing cysteine protease inhibitors, which may combat diseases such as Chagas disease.

3.2 Enzyme Mechanism Studies

In biological research, this compound is utilized to probe enzyme mechanisms and biochemical assays. Its reactivity allows researchers to study interactions with various enzymes, providing insights into biochemical pathways .

Material Science Applications

This compound has been explored for its potential in material science due to its stability and reactivity. It has been used to synthesize novel materials that exhibit unique physical properties beneficial for optoelectronic applications.

Case Study 1: Antimalarial Agent Development

In a study aimed at developing new antimalarial drugs, researchers synthesized γ-phenyl-γ-amino vinyl sulfones from this compound. The resulting compounds showed significant activity against Plasmodium falciparum, demonstrating the compound's utility in medicinal chemistry .

Case Study 2: Metal-Organic Frameworks

A research project focused on creating metal-organic frameworks utilized this compound as a precursor ligand. The resulting frameworks were characterized by unique crystal structures that exhibited promising optical properties suitable for photonic applications .

作用機序

The mechanism of action of diethyl ((phenylsulfonyl)methyl)phosphonate involves its reactivity with various nucleophiles and electrophiles. The compound can act as a nucleophile due to the presence of the phosphonate group, which can attack electrophilic centers in other molecules. Additionally, the sulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility .

類似化合物との比較

Similar Compounds

Dimethyl methylphosphonate: A related compound with similar reactivity but different physical properties.

Diethyl methylsulfonylmethylphosphonate: Another similar compound with a methylsulfonyl group instead of a phenylsulfonyl group

Uniqueness

Diethyl ((phenylsulfonyl)methyl)phosphonate is unique due to the presence of both the phenylsulfonyl and phosphonate groups, which confer distinct reactivity and stability. This combination makes it particularly useful in organic synthesis and materials science .

生物活性

Diethyl ((phenylsulfonyl)methyl)phosphonate is an organophosphorus compound with significant biological activity, particularly in the field of medicinal chemistry. This compound has garnered attention for its role as a precursor in the synthesis of various bioactive molecules, including cysteine protease inhibitors, which are crucial for developing treatments for diseases such as malaria.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₇O₅PS

- Molecular Weight : 290.30 g/mol

- CAS Number : 56069-39-7

The compound features a phosphonate group, which contributes to its nucleophilic reactivity, and a phenylsulfonyl moiety that enhances its biological interactions. Its stability and reactivity make it a versatile building block in organic synthesis.

This compound acts primarily through its ability to interact with various biological targets. The key mechanisms include:

- Nucleophilic Attack : The phosphonate group can act as a nucleophile, attacking electrophilic centers in proteins and enzymes.

- Inhibition of Cysteine Proteases : It has been identified as a potential inhibitor of falcipain-2, a cysteine protease essential for the survival of the malaria parasite Plasmodium falciparum. This enzyme plays a critical role in degrading host hemoglobin, making it an ideal target for antimalarial drug development .

Antimalarial Drug Development

Recent studies have demonstrated that derivatives of this compound exhibit potent antimalarial activity by inhibiting falcipain-2. For instance:

- Synthesis of Vinyl Sulfones : The compound has been utilized in the enantioselective synthesis of γ-phenyl-γ-amino vinyl sulfones, which are known to be effective inhibitors of falcipain-2. These compounds showed IC₅₀ values in the nanomolar range, indicating strong inhibitory potential against the enzyme .

| Compound | IC₅₀ (nM) | Activity |

|---|---|---|

| Vinyl Sulfone A | 5.0 | Strong Inhibitor |

| Vinyl Sulfone B | 3.5 | Strong Inhibitor |

| Vinyl Sulfone C | 4.2 | Strong Inhibitor |

Enzyme Mechanism Studies

This compound is also employed as a probe in biochemical assays to study enzyme mechanisms. Its ability to form covalent bonds with active site residues allows researchers to elucidate the roles of specific amino acids in enzyme function .

Case Studies and Research Findings

- Cysteine Protease Inhibition :

- Toxicological Assessments :

- Synthesis and Characterization :

Q & A

Basic: What established synthetic routes are available for Diethyl ((phenylsulfonyl)methyl)phosphonate?

Methodological Answer:

The compound is typically synthesized via phosphonation reactions , where a phosphorus-containing group is introduced to a sulfonylmethyl substrate. Evidence from reaction type indices highlights its preparation through the coupling of diethyl phosphonate with a phenylsulfonylmethyl group under controlled conditions, often involving nucleophilic substitution or radical-based mechanisms . For example, analogous syntheses of phosphonates employ trialkyl phosphites reacting with halogenated intermediates or via click chemistry for regioselective bond formation (e.g., copper-catalyzed azide-alkyne cycloaddition) . Key steps include:

- Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis.

- Optimization of reaction temperature (often 60–100°C) and stoichiometry (1:1 molar ratio of phosphite to sulfonyl precursor).

- Purification via column chromatography or recrystallization.

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

1D and 2D NMR spectroscopy are indispensable for confirming the structure. Key signals include:

- ³¹P NMR : A singlet near δ 20–25 ppm, characteristic of phosphonate esters.

- ¹H NMR : Ethyl group triplets (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for CH₂) and aromatic protons (δ ~7.5–8.0 ppm for phenylsulfonyl).

- HSQC/HMBC : Correlates proton signals with adjacent carbons and phosphorus to confirm connectivity .

Mass spectrometry (HRMS or ESI-MS) validates the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). FT-IR identifies functional groups (P=O stretch ~1250 cm⁻¹, S=O stretches ~1150 and 1350 cm⁻¹).

Basic: What in vitro toxicological assessments are recommended for safety evaluation?

Methodological Answer:

For preliminary safety profiling, follow EFSA guidelines for structurally similar phosphonates :

- Bacterial Reverse Mutation Test (Ames Test) : Assess mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100) with/without metabolic activation.

- In Vitro Mammalian Cell Micronucleus Test : Evaluate clastogenicity in human lymphocytes or CHO cells.

- Cytotoxicity Assays : Determine IC₅₀ values in HepG2 or HEK293 cells via MTT or resazurin assays.

- Metabolic Stability Studies : Use liver microsomes to predict degradation pathways.

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I) for click chemistry) or organocatalysts to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.

- Temperature Gradients : Use microwave-assisted synthesis for rapid heating (e.g., 80°C for 30 minutes) to reduce side reactions.

- Stoichiometric Adjustments : Excess phosphite (1.2–1.5 eq) drives the reaction to completion.

- In Situ Monitoring : Employ TLC or inline IR to track reaction progress and terminate at peak conversion.

Advanced: How can discrepancies in spectroscopic data during structure elucidation be resolved?

Methodological Answer:

Contradictions often arise from impurities or dynamic effects. Mitigation steps:

- Purification Reassessment : Re-crystallize or perform HPLC to isolate pure fractions.

- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C).

- Isotopic Labeling : Use deuterated analogs to assign ambiguous proton environments.

- Computational DFT Modeling : Predict ³¹P/¹H chemical shifts using software (e.g., Gaussian) to cross-validate experimental data .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

- Molecular Docking : Simulate interactions with target enzymes (e.g., phosphatases) using AutoDock Vina or Schrödinger Suite.

- MD Simulations : Analyze binding stability over 100+ ns trajectories (GROMACS/AMBER).

- QSAR Modeling : Correlate substituent effects (e.g., sulfonyl group electronegativity) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

Advanced: What strategies assess environmental fate, such as soil mobility or biodegradability?

Methodological Answer:

- Soil Mobility : Calculate the octanol-water partition coefficient (logP) experimentally via shake-flask method or predict via software (EPI Suite). High logP (>3) indicates low mobility .

- Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25–50°C and monitor degradation via LC-MS.

- Biodegradation Assays : Use OECD 301B (CO₂ evolution test) with activated sludge to estimate mineralization rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。